Phthalazine-5-carboxamide
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Overview
Description
Phthalazine-5-carboxamide is a heterocyclic organic compound that belongs to the phthalazine family Phthalazines are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Phthalazine-5-carboxamide can be synthesized through various methods. One common approach involves the reaction of phthalhydrazide with an appropriate carboxylic acid derivative under reflux conditions. For example, the reaction of phthalhydrazide with ethyl cyanoacetate in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Phthalazine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalazine-5,10-dione derivatives.
Reduction: Reduction reactions can yield phthalazine derivatives with different functional groups.
Substitution: Substitution reactions can introduce various substituents onto the phthalazine ring, enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Alkaline potassium permanganate is commonly used as an oxidizing agent.
Reduction: Zinc and hydrochloric acid are often used for reduction reactions.
Substitution: Various reagents, such as alkyl halides and aryl halides, can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include phthalazine-5,10-dione derivatives, substituted phthalazines, and other functionalized phthalazine compounds .
Scientific Research Applications
Phthalazine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Phthalazine derivatives are being explored for their potential as therapeutic agents for various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of phthalazine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as poly (ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair processes. By inhibiting these enzymes, this compound can induce cell death in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Phthalazine-5-carboxamide can be compared with other similar compounds, such as:
Phthalazine: The parent compound, which has a similar structure but lacks the carboxamide group.
Phthalazine-5,10-dione: An oxidized derivative with different chemical properties.
Pyrazolo[1,2-b]phthalazine-5,10-dione: A fused heterocyclic compound with enhanced biological activity
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7N3O |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
phthalazine-5-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-11-12-5-8(6)7/h1-5H,(H2,10,13) |
InChI Key |
APOIDWDRAGGLCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC=C2C(=C1)C(=O)N |
Origin of Product |
United States |
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